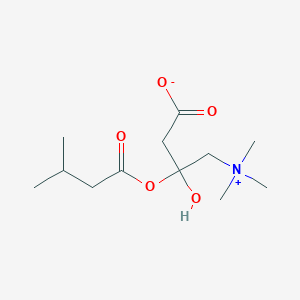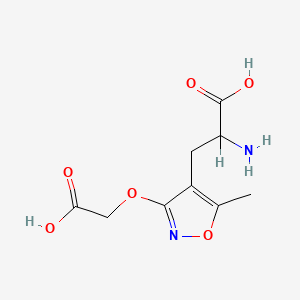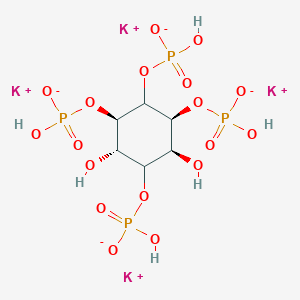
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is a chemical compound with the molecular formula C6H12K4O18P4 and a molecular weight of 652.44 g/mol. It is a derivative of inositol, a type of sugar alcohol, and contains four phosphate groups attached to the inositol ring. This compound is often used in biochemical and physiological research due to its role in cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on the inositol molecule, followed by selective phosphorylation at the desired positions. The protected groups are then removed to yield the final product. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol polyphosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various inositol polyphosphates and their derivatives, which have different biological activities and applications .
Scientific Research Applications
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is widely used in scientific research due to its role in cellular signaling pathways. It is used to study:
Signal Transduction: The compound is involved in the regulation of intracellular calcium levels and other signaling molecules.
Enzyme Regulation: It acts as a substrate or inhibitor for various enzymes involved in phosphate metabolism.
Cellular Processes: Research on cell growth, differentiation, and apoptosis often involves this compound.
Mechanism of Action
The mechanism of action of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt involves its interaction with specific molecular targets such as inositol phosphate receptors and kinases. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This regulation affects various cellular processes, including calcium release, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Inositol 1,4,5-trisphosphate: Another inositol phosphate with three phosphate groups, involved in calcium signaling.
Inositol hexakisphosphate: Contains six phosphate groups and is involved in phosphate storage and signaling.
Inositol 1,3,4,5,6-pentakisphosphate: Contains five phosphate groups and plays a role in various cellular processes.
Uniqueness
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. This specificity makes it a valuable tool in research for dissecting complex signaling networks and understanding the role of inositol phosphates in cellular functions .
Properties
IUPAC Name |
tetrapotassium;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.4K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2-,3?,4-,5+,6?;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZUCGBFWELGB-VWHPCRJYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K4O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

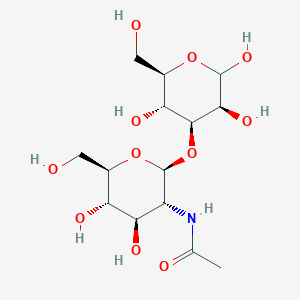
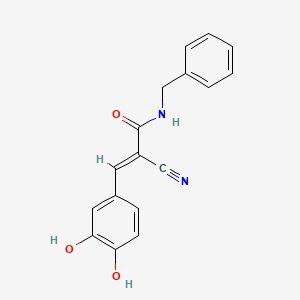
![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)
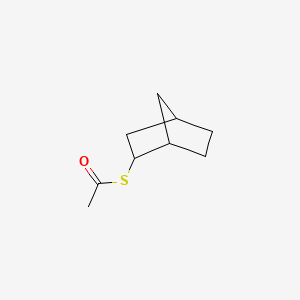
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
